FPR Agonist 43

Description

Propriétés

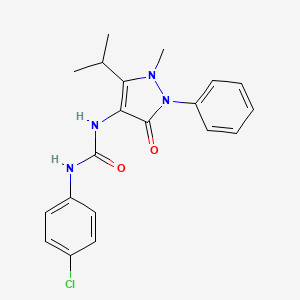

IUPAC Name |

1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBEUZTAPIOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903895-98-7 | |

| Record name | 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903895987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-CHLOROPHENYL)-1-(1-METHYL-3-OXO-2-PHENYL-5-PROPAN-2-YLPYRAZOL-4-YL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77D5438IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FPR Agonist 43: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR Agonist 43, also known as Compound 43, is a synthetic small molecule that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its signaling pathways, quantitative pharmacological data, and detailed experimental protocols. The compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades in immune cells, making it a molecule of interest for therapeutic development in inflammatory diseases.

Introduction

The formyl peptide receptor family, comprising FPR1, FPR2, and FPR3, are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response. They recognize N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands, to mediate inflammatory responses. This compound has emerged as a potent modulator of these receptors, exhibiting a complex pharmacological profile that includes the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating FPR1 and FPR2. While it is a dual agonist, some evidence suggests a preference for FPR1 in human neutrophils.[1] Upon activation, these receptors couple to inhibitory G proteins (Gαi), initiating a cascade of intracellular signaling events that ultimately modulate cellular functions such as chemotaxis, cytokine production, and osteoclastogenesis.

A primary mechanism of action for this compound involves the inhibition of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway. In the context of rheumatoid arthritis models, this compound has been shown to suppress Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis by inhibiting the activity of NFATc1. This, in turn, reduces the expression of osteoclast-associated genes.

Furthermore, this compound modulates inflammatory cytokine production. In lipopolysaccharide (LPS)-stimulated microglial cells, it has been shown to attenuate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). Similarly, in macrophages, it inhibits the production of Interleukin-6 (IL-6).

Another key aspect of its mechanism is the induction of cross-desensitization of other chemoattractant receptors on human neutrophils.[3] Pre-stimulation of neutrophils with this compound renders them unresponsive to subsequent stimulation by chemokines such as IL-8, C5a, and leukotriene B4, thereby inhibiting neutrophil chemotaxis towards these inflammatory mediators.[3]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Activity

| Assay | Receptor | Cell Line | Value (IC50/EC50) | Reference |

| cAMP Assay | FPR2/ALX | CHO (over-expressing human FPR2) | 11.6 ± 1.9 nM (IC50) | [1] |

| GTPγ Binding Assay | - | - | 207 ± 51 nM (IC50) | [1] |

| Calcium Mobilization | FPR2/ALX | CHO (over-expressing human FPRL1) | 44 nM (EC50) | [4] |

Table 2: Functional Activity

| Assay | Cell Type | Value (IC50) | Reference |

| Inhibition of IL-8 induced Neutrophil Migration | Human Neutrophils | 1 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Assay

This protocol is based on the methodology used to determine the IC50 of this compound in CHO cells over-expressing human FPR2/ALX.[1]

Objective: To measure the ability of this compound to inhibit the forskolin-induced accumulation of cyclic AMP.

Materials:

-

CHO cells stably over-expressing human FPR2/ALX

-

Cell culture medium (e.g., DMEM/F12)

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

96-well white opaque microplates

Procedure:

-

Cell Seeding: Seed the FPR2/ALX-CHO cells in a 96-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add the diluted this compound to the respective wells.

-

Add a fixed concentration of forsklin (e.g., 10 µM) to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-induced cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of the agonist and determine the IC50 value using a non-linear regression analysis.

-

NFATc1 Luciferase Reporter Assay

This protocol is a generalized method for assessing NFATc1 activity in RAW 264.7 macrophage-like cells, which can be adapted for studying the effects of this compound.

Objective: To determine the effect of this compound on RANKL-induced NFATc1 transcriptional activity.

Materials:

-

RAW 264.7 cells stably transfected with an NFATc1-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Recombinant RANKL

-

Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System, Promega)

-

96-well white clear-bottom microplates

Procedure:

-

Cell Seeding: Seed the NFATc1-reporter RAW 264.7 cells in a 96-well white clear-bottom microplate at a density of approximately 30,000 cells per well and incubate overnight.[5]

-

Cell Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of RANKL (e.g., 50 ng/mL) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of RANKL-induced NFATc1 activity for each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Western Blot for RANKL-Induced NFATc1 Expression

This protocol describes the general steps for detecting changes in protein expression in RAW 264.7 cells, which is applicable to studying the effect of this compound on NFATc1.

Objective: To assess the effect of this compound on the protein expression of NFATc1 in RANKL-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

Recombinant RANKL

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-NFATc1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound for 1-2 hours before stimulating with RANKL for the desired time (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-NFATc1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the NFATc1 band intensity to the loading control.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard method for assessing neutrophil migration in response to chemoattractants.

Objective: To evaluate the inhibitory effect of this compound on neutrophil chemotaxis towards various chemoattractants.

Materials:

-

Human peripheral blood neutrophils (isolated from healthy donors)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Chemoattractants (e.g., IL-8, C5a, LTB4)

-

Boyden chamber with a polycarbonate membrane (e.g., 3-5 µm pore size)

-

Calcein-AM (or other cell viability stain)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Labeling: Label the isolated neutrophils with Calcein-AM.

-

Assay Setup:

-

Add the chemoattractant to the lower wells of the Boyden chamber.

-

In the upper wells, add the Calcein-AM labeled neutrophils that have been pre-incubated with or without this compound for 30-60 minutes at 37°C.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each condition treated with this compound compared to the control.

-

Experimental Workflows

Workflow for Investigating the Anti-inflammatory Effects of this compound in Macrophages

Caption: Workflow for macrophage inflammation studies.

Conclusion

This compound is a dual FPR1/FPR2 agonist with potent anti-inflammatory effects. Its mechanism of action is centered on the inhibition of key pro-inflammatory signaling pathways, such as NFATc1, and the modulation of cytokine production in immune cells. Furthermore, its ability to induce cross-desensitization of other chemoattractant receptors highlights a novel mechanism for dampening the inflammatory response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting formyl peptide receptors. Further research is warranted to fully elucidate the binding kinetics of this compound to both FPR1 and FPR2 and to explore its efficacy in a broader range of in vivo inflammatory models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

FPR Agonist 43 (Compound 43): A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR Agonist 43, also known as Compound 43, is a synthetic, small-molecule agonist that exhibits dual activity towards Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1] These G protein-coupled receptors (GPCRs) are pivotal in mediating innate immune responses, inflammation, and host defense. Compound 43 has garnered significant interest within the research community for its potential therapeutic applications in inflammatory diseases. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Core Signaling Mechanisms

This compound elicits cellular responses through the activation of FPR1 and FPR2, which are primarily coupled to inhibitory G proteins (Gαi). This interaction initiates a cascade of intracellular events, including the modulation of key second messengers and the activation of downstream kinase pathways.

G Protein-Coupled Signaling

Upon binding of this compound, the Gαi subunit of the heterotrimeric G protein dissociates from the βγ subunits. This dissociation leads to two primary signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

GTPγS Binding: The activation of the G protein can be measured by the binding of a non-hydrolyzable GTP analog, GTPγS, to the Gαi subunit.[1]

Calcium Mobilization

Activation of FPRs by Compound 43 also leads to an increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of FPR signaling and is crucial for various cellular functions, including chemotaxis and degranulation.

Downstream Kinase Cascades and Immunomodulation

While direct experimental evidence specifically detailing the entire MAPK/ERK and PI3K/Akt pathways for Compound 43 is limited, the known downstream effects of this agonist and the general understanding of FPR signaling suggest their involvement. FPR activation is known to trigger these pathways, which play critical roles in cell migration, proliferation, and cytokine production.

This compound has been shown to exert significant immunomodulatory effects. In lipopolysaccharide (LPS)-stimulated microglial cells, it attenuates the release of the pro-inflammatory mediators Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), while simultaneously promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Furthermore, it has been observed to inhibit the activity of the transcription factors NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are key regulators of inflammatory gene expression.

Signaling Pathway Diagrams

References

FPR Agonist 43: A Technical Guide on its Dual Agonism for FPR1 and FPR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic, orally available pyrazolone (B3327878) derivative that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[1][2][3][4] Initially identified as a selective agonist for FPR2 (also known as FPRL1), further studies revealed its potent activity at both FPR1 and FPR2.[5][6] This dual agonism allows it to modulate a wide range of cellular responses, particularly in immune cells like neutrophils, making it a valuable tool for studying inflammatory processes and a potential candidate for therapeutic development.[7][8][9]

Formyl peptide receptors are a family of G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides from bacteria and mitochondria, as well as other endogenous and exogenous ligands.[10][11] Activation of these receptors on phagocytic leukocytes triggers critical host defense functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[12][13][14] FPR1 and FPR2, while sharing sequence homology, can trigger distinct and sometimes opposing biological effects, ranging from pro-inflammatory to pro-resolving and anti-inflammatory responses.[15][16][17] The ability of this compound to engage both receptors highlights its complex pharmacology and potential for nuanced immunomodulation.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(4-chlorophenyl)-N′-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-urea[6] |

| Synonyms | Compound 43, Cpd43, FPRL1 Agonist II, C43[18] |

| CAS Number | 903895-98-7[1][18] |

| Molecular Formula | C₂₀H₂₁ClN₄O₂[1][6][18] |

| Molecular Weight | 384.86 g/mol [1][6][18] |

| Appearance | White to light yellow solid[1] or light brown powder[18] |

| Solubility | DMSO: 37.5 mg/mL (97.44 mM)[1], 50 mg/mL[18] |

Mechanism of Action and Signaling Pathways

As a dual agonist, this compound binds to and activates both FPR1 and FPR2. These receptors are coupled to Gᵢ/ₒ proteins.[15] Upon agonist binding, the heterotrimeric G-protein dissociates into its α and βγ subunits, initiating multiple downstream signaling cascades.[12]

FPR1 Signaling: Activation of FPR1 typically leads to a pro-inflammatory response. Key signaling events include:

-

Gβγ-mediated activation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[19]

-

DAG activates Protein Kinase C (PKC) .

-

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway , including ERK1/2.[13][16]

These pathways collectively orchestrate cellular responses such as chemotaxis, NADPH oxidase activation for ROS production, and degranulation.[13][14]

Caption: FPR1 Signaling Pathway Activation.

FPR2 Signaling: FPR2 signaling is more complex, as it can mediate both pro- and anti-inflammatory effects depending on the specific ligand.[12][15][16] Similar to FPR1, it canonically couples to Gᵢ proteins, activating PLC, PI3K/Akt, and MAPK pathways.[15][16] However, FPR2 activation by certain ligands, often termed "pro-resolving," can also:

-

Involve β-arrestin recruitment , which can mediate receptor internalization and G-protein-independent signaling, impacting processes like chemotaxis.[15]

-

Promote FPR1-FPR2 heterodimerization , which may reduce the availability of FPR1 for pro-inflammatory signaling.[15]

-

Activate AMP-activated protein kinase (AMPK) , leading to anti-inflammatory macrophage polarization.[15]

This compound has been shown to promote anti-inflammatory and pro-resolving effects through FPR2.[15][20]

Caption: FPR2 Signaling Pathway Activation.

Quantitative Biological Data

The following table summarizes the reported in vitro activities of this compound on human and mouse FPR1 and FPR2.

| Assay Type | Receptor Target | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Human FPR2 (hFPRL1) | CHO cells (+ Gα15, aequorin) | EC₅₀ | 44 nM | [6][18][21] |

| cAMP Accumulation | Human FPR2/ALX | CHO cells | IC₅₀ | 11.6 ± 1.9 nM | [1] |

| GTPγS Binding | Not specified | Not specified | IC₅₀ | 207 ± 51 nM | [1] |

| Neutrophil Migration | Human FPRs | Polymorphonuclear (PMN) neutrophils | IC₅₀ (vs. fMLP) | 0.64 µM (640 nM) | [6] |

| Neutrophil Migration | Human FPRs | Polymorphonuclear (PMN) neutrophils | IC₅₀ (vs. IL-8) | 0.24 µM (240 nM) | [6] |

| Degranulation | Mouse Fpr1 | RBL-2H3 cells | - | Active | [22] |

| Degranulation | Mouse Fpr2 | RBL-2H3 cells | - | Active | [22] |

Note: EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values indicate the potency of the compound. A lower value signifies higher potency.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC₅₀) of this compound in activating FPR1 or FPR2.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the human FPR1 or FPR2 receptor, along with a promiscuous G-protein subunit (e.g., Gα15 or Gα16) to couple the receptor to the PLC pathway, and a calcium-sensitive photoprotein like aequorin.[6]

-

Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) or coelenterazine (B1669285) (for aequorin-based assays) in a buffer solution.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Measurement: The baseline fluorescence or luminescence of the cell suspension is measured using a fluorometer or luminometer.

-

Stimulation: The prepared dilutions of this compound are added to the cells.

-

Data Acquisition: The change in fluorescence or luminescence, corresponding to the intracellular calcium flux, is recorded over time.

-

Analysis: The peak response for each concentration is determined. The data are then plotted on a dose-response curve to calculate the EC₅₀ value.[6]

Caption: Calcium Mobilization Assay Workflow.

Chemotaxis Assay

This assay assesses the ability of a compound to either induce or inhibit the directed migration of cells, such as neutrophils.

Objective: To determine the effect of this compound on neutrophil migration towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Pre-treatment: Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.[7][8]

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two wells separated by a microporous membrane. The lower well is filled with a known chemoattractant (e.g., fMLP, IL-8, C5a, or LTB₄).[7][8]

-

Cell Seeding: The pre-treated neutrophils are placed in the upper well.

-

Incubation: The chamber is incubated for a set period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower well or adhered to the underside of the membrane is quantified, typically by microscopy and cell counting after staining.

-

Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the treated groups to the control group. An IC₅₀ value for the inhibition of chemotaxis can be calculated.[6]

cAMP Accumulation Assay

This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.

Objective: To confirm Gᵢ coupling and determine the potency (IC₅₀) of this compound.

Methodology:

-

Cell Culture: CHO cells expressing the target receptor (e.g., FPR2/ALX) are used.[1]

-

Stimulation: Cells are first treated with an agent that elevates intracellular cAMP levels, such as Forskolin (an adenylyl cyclase activator).

-

Compound Addition: Concurrently or subsequently, cells are incubated with varying concentrations of this compound.[1]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology.

-

Analysis: Activation of the Gᵢ-coupled FPR2 by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in Forskolin-stimulated cAMP levels. The results are used to calculate an IC₅₀ value.[1]

Biological Effects and Therapeutic Potential

This compound exhibits significant anti-inflammatory properties in various models. A key mechanism is the inhibition of neutrophil chemotaxis. By activating FPR1 and FPR2, Cpd43 can induce cross-desensitization of other chemoattractant receptors, such as CXCR1, CXCR2, and the C5a receptor.[7][8] This renders neutrophils unresponsive to multiple inflammatory signals, effectively halting their recruitment to sites of inflammation.[7][8]

Furthermore, in vivo studies have demonstrated that oral administration of this compound can reduce ear swelling in mouse models of inflammation.[6][21] It has also been shown to modulate cytokine release, attenuating pro-inflammatory cytokines while promoting anti-inflammatory ones.[20]

The dual agonism of this compound, particularly its ability to engage the pro-resolving pathways of FPR2 while potentially dampening excessive pro-inflammatory signaling, makes it an attractive candidate for treating a range of inflammatory disorders. Its oral bioavailability further enhances its therapeutic potential.[18]

Conclusion

This compound is a potent small-molecule dual agonist of FPR1 and FPR2. Its ability to activate both receptors allows it to exert complex and powerful immunomodulatory effects, primarily characterized by the inhibition of neutrophil function and the promotion of anti-inflammatory responses. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the intricate roles of formyl peptide receptors in health and disease. The unique signaling profile of this compound underscores its value as a research tool and highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. amsbio.com [amsbio.com]

- 5. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Formyl Peptide Receptor 1 and 2 Dual Agonist Inhibits Human Neutrophil Chemotaxis by the Induction of Chemoattractant Receptor Cross-desensitization [jstage.jst.go.jp]

- 8. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 12. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 14. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FPRL1 Agonist II, C43 | Sigma-Aldrich [sigmaaldrich.com]

- 19. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 21. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]

- 22. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FPR Agonist 43 in Modulating Inflammatory Responses: A Technical Guide

Abstract

This technical guide provides an in-depth examination of Formyl Peptide Receptor (FPR) Agonist 43, also known as Compound 43 (Cpd43), a synthetic small molecule designed to modulate the body's inflammatory and immune responses. FPRs, particularly FPR2 (also known as ALX), are key G-protein coupled receptors that recognize a variety of ligands to orchestrate the resolution of inflammation. Cpd43 has emerged as a significant tool in inflammation research, demonstrating potent anti-inflammatory and immunomodulatory properties across various preclinical models. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows. The findings presented herein underscore the therapeutic potential of targeting the FPR2 pathway with synthetic agonists like Cpd43 for a range of inflammatory disorders, including neuroinflammation and rheumatoid arthritis.

Introduction to Formyl Peptide Receptors (FPRs)

The Formyl Peptide Receptor family consists of G-protein coupled receptors (GPCRs) that are critical players in the innate immune system.[1] Initially identified on phagocytic leukocytes, they are now known to be expressed on a wide variety of cell types.[2] The two most studied members in humans are FPR1 and FPR2. These receptors are considered "pattern recognition receptors" as they bind to N-formyl peptides, such as fMLF, which are derived from bacteria or damaged mitochondria, typically initiating a pro-inflammatory response.[2][3]

However, FPR2 is uniquely versatile, binding not only to pro-inflammatory ligands but also to endogenous pro-resolving mediators like Annexin A1 (AnxA1) and Lipoxin A4 (LXA4).[4][5] This dual nature allows FPR2 to act as a molecular switch, capable of transitioning an inflammatory response towards a state of resolution and tissue repair.[6][7] Activation of FPR2 by pro-resolving ligands generally leads to the suppression of pro-inflammatory signaling cascades and the promotion of anti-inflammatory pathways, making it an attractive therapeutic target.[5]

FPR Agonist 43: A Modulator of Inflammatory Pathways

This compound (Cpd43) is a synthetic, low molecular weight pyrazolone (B3327878) derivative developed as an agonist for FPRs.[6][8] While initially characterized as an FPR2 agonist, subsequent research has shown it can activate both FPR1 and FPR2, classifying it as a dual agonist in some contexts.[8][9][10] Its primary therapeutic action stems from its ability to mimic the effects of endogenous pro-resolving ligands, thereby dampening excessive inflammation and promoting a return to homeostasis.[4][11] Cpd43 has been shown to inhibit neutrophil chemotaxis, reduce pro-inflammatory cytokine production, and stimulate the release of anti-inflammatory mediators in various experimental models.[4][6][11]

In Vitro Efficacy: Modulation of Microglial and Macrophage Responses

Studies using immortalized murine microglial cells (BV-2) and macrophage cell lines (RAW 264.7) have been pivotal in elucidating the anti-inflammatory effects of Cpd43. In these models, inflammation is typically induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.

In LPS-stimulated BV-2 microglial cells, Cpd43 demonstrated a significant ability to modulate the production of key inflammatory mediators.[11] Treatment with Cpd43 attenuated the release of the pro-inflammatory markers Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).[11] Concurrently, it promoted the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting that Cpd43 not only suppresses inflammation but also actively promotes a resolving phenotype.[11] These effects highlight its potential in treating neuroinflammatory conditions where microglial activation is a key pathological feature.[11]

Data Presentation: In Vitro Effects

Table 1: Effects of this compound on LPS-Stimulated BV-2 Microglial Cells

| Parameter Measured | Stimulus | Treatment | Concentration | Time Point | Outcome | Reference |

|---|---|---|---|---|---|---|

| TNF-α Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 24h | ~25% reduction compared to LPS alone | [11] |

| Nitric Oxide (NO) Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 24h | ~25% reduction compared to LPS alone | [11] |

| IL-10 Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 48h | ~4-fold increase compared to untreated cells |[11] |

Similarly, in RAW 264.7 mouse macrophages, Cpd43 significantly suppressed LPS-induced release of Interleukin-6 (IL-6), a major pro-inflammatory cytokine.[4]

Experimental Protocols: In Vitro Inflammation

Protocol 1: LPS-Induced Inflammation in BV-2 Microglial Cells [11]

-

Cell Culture: BV-2 cells are seeded onto 96-well or 12-well plates at a density of 1x10⁵ cells/cm².

-

Adhesion and Starvation: Cells are allowed to adhere, followed by serum starvation in Dulbecco's Modified Eagle's Medium (DMEM) for 24 hours.

-

Inflammatory Stimulus: Cells are pre-exposed to LPS (50 ng/ml in DMEM) for 1 hour to induce an inflammatory state.

-

Treatment: Following LPS stimulation, cells are treated with Cpd43 at desired concentrations (e.g., 10 nM, 100 nM) or vehicle control (DMEM).

-

Incubation and Sample Collection: Supernatants are collected at 24 and 48 hours for cytokine and NO analysis.

-

Analysis:

-

Nitric Oxide (NO): Measured using the Griess reagent.

-

Cytokines (TNF-α, IL-10): Quantified using commercial ELISA kits according to the manufacturer's instructions.

-

-

Statistical Analysis: Data are analyzed using a two-way ANOVA with a post-hoc test such as Tukey's HSD.

Mandatory Visualization: In Vitro Workflow

References

- 1. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Inflammation and Oxidative Stress by Formyl Peptide Receptors in Cardiovascular Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Formyl-peptide receptor type 2 activation mitigates heart and lung damage in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]

Investigating the Effects of FPR Agonist 43 on Neutrophil Chemotaxis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Formyl Peptide Receptor (FPR) Agonist 43, also known as Compound 43 (Cpd43), on neutrophil chemotaxis. FPR Agonist 43 is a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), G-protein coupled receptors that play a critical role in the innate immune response by guiding neutrophils to sites of inflammation.[1][2] Paradoxically, while being an agonist, Compound 43 has been shown to inhibit neutrophil migration towards other chemoattractants.[1][3] This document details the underlying mechanism of this inhibition, presents quantitative data from relevant studies, provides detailed experimental protocols for assessing neutrophil chemotaxis, and visualizes the key signaling pathways involved. The primary mechanism of action for the inhibitory effect of this compound on neutrophil chemotaxis is the induction of cross-desensitization of other chemoattractant receptors.[1][3][4]

Introduction to this compound and Neutrophil Chemotaxis

Neutrophil chemotaxis is the directed movement of neutrophils along a chemical gradient of chemoattractants, a fundamental process in the inflammatory response.[5] Formyl peptide receptors, particularly FPR1 and FPR2, are key players in initiating this process, recognizing formylated peptides of bacterial and mitochondrial origin.[6][7] this compound is a synthetic, non-peptidyl small molecule that acts as a dual agonist for both FPR1 and FPR2.[1][4] While activation of these receptors is typically associated with pro-inflammatory responses, including chemotaxis, this compound exhibits a unique characteristic: it can render neutrophils unresponsive to subsequent stimulation by other chemoattractants, effectively inhibiting their migration.[1][3] This phenomenon, known as cross-desensitization, suggests a potential therapeutic application for this compound in controlling excessive neutrophil accumulation in inflammatory conditions.[3][4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: Agonistic Activity of this compound on Mouse Formyl Peptide Receptors

| Receptor | EC50 (nM) | Assay |

| mFpr1 | 0.84 | Calcium Mobilization |

| mFpr2 | 1.1 | Calcium Mobilization |

Data extracted from a study on mouse neutrophils, indicating the concentration at which this compound elicits 50% of its maximal agonistic effect.[4]

Table 2: Inhibitory Effect of this compound Pre-treatment on Mouse Neutrophil Chemotaxis towards Various Chemoattractants

| Chemoattractant | This compound Pre-treatment Concentration (nM) | % Inhibition of Chemotaxis (Mean ± SE) |

| Keratinocyte-derived cytokine (KC) (1 µg/ml) | 1 | ~40% |

| 10 | ~75% | |

| 100 | ~90% | |

| mC5a (10 ng/ml) | 1 | ~30% |

| 10 | ~60% | |

| 100 | ~85% | |

| Leukotriene B4 (LTB4) (10 nM) | 1 | ~25% |

| 10 | ~55% | |

| 100 | ~80% |

This table illustrates the dose-dependent inhibitory effect of pre-incubating mouse neutrophils with this compound on their subsequent migration towards different chemoattractants.[4]

Signaling Pathways

The interaction of this compound with FPR1 and FPR2 initiates a signaling cascade that leads to both neutrophil activation and the subsequent desensitization of other chemoattractant receptors.

FPR Agonist-Induced Signaling Pathway for Chemotaxis

Activation of FPR1 and FPR2 by an agonist typically leads to the dissociation of the coupled heterotrimeric G-protein into Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of phosphoinositide 3-kinase (PI3K) and downstream effectors like Rac and Cdc42, lead to actin polymerization and cytoskeletal rearrangement, driving cell migration.

Cross-Desensitization Signaling Pathway Induced by this compound

The inhibitory effect of this compound stems from its ability to induce cross-desensitization of other chemoattractant receptors, such as CXCR1/2 (for IL-8), C5aR (for C5a), and BLT1 (for LTB4).[1] This process is thought to be mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. Upon activation by this compound, GRKs phosphorylate the intracellular domains of not only the activated FPRs but also other nearby chemoattractant receptors. This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the G-protein to the receptor and promotes receptor internalization, thereby rendering the cell unresponsive to other chemoattractants.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro neutrophil chemotaxis assay to investigate the effects of this compound.

Isolation of Human Neutrophils

-

Blood Collection: Collect whole blood from healthy human donors into collection tubes containing an anticoagulant (e.g., EDTA).

-

Dextran Sedimentation: Mix the blood with an equal volume of 3% Dextran T-500 in saline and allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Ficoll-Paque Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Cell Pellet Collection: After centrifugation, aspirate the upper layers, leaving the neutrophil-erythrocyte pellet at the bottom.

-

Red Blood Cell Lysis: Resuspend the pellet in a hypotonic red blood cell lysis buffer for 5-10 minutes to lyse remaining erythrocytes.

-

Washing: Wash the neutrophil pellet twice with sterile phosphate-buffered saline (PBS).

-

Cell Counting and Viability: Resuspend the final neutrophil pellet in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA). Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using a neutrophil-specific marker like CD15.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.

-

Prepare solutions of various chemoattractants (e.g., IL-8, C5a, LTB4) in the assay medium.

-

-

Pre-incubation with this compound:

-

Incubate the isolated neutrophils (typically 1 x 10^6 cells/mL) with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Setting up the Chemotaxis Chamber:

-

Add the chemoattractant solution to the lower wells of a 24-well plate.

-

Place Transwell® inserts with a 3-5 µm pore size polycarbonate membrane into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Migration:

-

After incubation, remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Cell Counting: Lysing the cells in the lower chamber and counting them using a hemocytometer.

-

Fluorescence/Luminescence-based Assays: Using a DNA-intercalating dye (e.g., CyQUANT) or an ATP-based assay (e.g., CellTiter-Glo) to quantify the number of migrated cells.

-

-

-

Data Analysis:

-

Calculate the chemotactic index (number of migrated cells in the presence of chemoattractant / number of migrated cells in the absence of chemoattractant).

-

Determine the percent inhibition of chemotaxis for each concentration of this compound.

-

Experimental Workflow Diagram

Conclusion

This compound demonstrates a complex dual role in modulating neutrophil activity. While it acts as a direct agonist for FPR1 and FPR2, its more significant effect in the context of inflammation may be its ability to inhibit neutrophil chemotaxis towards a range of other pro-inflammatory chemoattractants. This inhibition is achieved through a mechanism of cross-desensitization, providing a novel avenue for the development of anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in controlling inflammatory diseases characterized by excessive neutrophil infiltration. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of FPR Agonist 43: A Technical Guide to its Impact on Cytokine Release from Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1] These receptors are key players in the innate immune response, and their activation can trigger a range of cellular functions, including chemotaxis, degranulation, and cytokine release. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on cytokine secretion from various immune cell populations. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to this compound and its Targets

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands.[2] In humans, the family includes FPR1, FPR2, and FPR3, which are primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[3] this compound has been identified as a dual agonist of FPR1 and FPR2, with a preference for FPR1 in human neutrophils.[1][4] Its ability to engage these receptors makes it a potent modulator of inflammatory responses.

Impact on Cytokine Release: A Quantitative Overview

This compound has demonstrated significant immunomodulatory effects by altering the cytokine release profiles of various immune cells. Generally, it tends to suppress the production of pro-inflammatory cytokines while in some cases promoting the release of anti-inflammatory mediators. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of this compound on Cytokine Release from Microglia

| Cell Line | Inflammatory Stimulus | Agonist Concentration | Cytokine/Mediator | Effect | Reference |

| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Tumor Necrosis Factor-alpha (TNF-α) | ~25% reduction at 24h | |

| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Nitric Oxide (NO) | ~25% reduction at 24h | |

| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Interleukin-10 (IL-10) | ~4-fold increase at 48h |

Table 2: Effect of this compound on Cytokine Release from Macrophages

| Cell Line/Type | Inflammatory Stimulus | Agonist Concentration | Cytokine | Effect | Reference |

| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Dose-dependent | Interleukin-6 (IL-6) | Significant suppression | [5] |

| THP-1 (human monocyte-derived macrophages) | Lipopolysaccharide (LPS) | Not specified | Interleukin-6 (IL-6) | Significant inhibition | [5] |

Table 3: Effect of this compound on Cytokine Release from Other Immune Cells

| Cell Type | Inflammatory Stimulus | Agonist Concentration | Cytokine | Effect | Reference |

| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Endogenous | Dose-dependent | Interleukin-6 (IL-6) | Inhibition | [5] |

Signaling Pathways Activated by this compound

The binding of this compound to FPR1 and FPR2 initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cytokine secretion. Key pathways implicated in the action of FPR agonists include the nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) pathways.

Caption: this compound signaling cascade.

Experimental Protocols

This section provides a generalized methodology for investigating the effect of this compound on cytokine release from immune cells, based on protocols described in the literature.[5]

Cell Culture

-

Microglia: BV-2 cells are seeded at a density of 1x10^5 cells/cm^2 in 12- or 96-well plates and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Macrophages: RAW 264.7 or THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 for THP-1) with standard supplements. THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

Inflammatory Challenge and Agonist Treatment

-

After reaching adherence, cells are typically serum-starved for 24 hours in DMEM or other suitable media.

-

To induce an inflammatory state, cells are pre-exposed to Lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 1 hour.

-

Following LPS stimulation, cells are treated with this compound at the desired concentrations (e.g., 10 nM, 100 nM) or a vehicle control.

-

Supernatants are collected at specified time points (e.g., 24 and 48 hours) for cytokine analysis.

Cytokine and Nitric Oxide Measurement

-

ELISA: Concentrations of cytokines such as TNF-α, IL-6, and IL-10 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Griess Assay: Nitric oxide (NO) production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatants using the Griess reagent.

Caption: Generalized experimental workflow.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent immunomodulatory agent with the ability to skew the immune response towards a less inflammatory and more pro-resolving phenotype. Its capacity to decrease the production of key pro-inflammatory cytokines like TNF-α and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10, highlights its therapeutic potential for inflammatory disorders.[5]

Further research is warranted to fully elucidate the context-dependent effects of this compound on different immune cell subsets and in various disease models. A deeper understanding of its biased agonism at FPR1 and FPR2 could pave the way for the development of more targeted and effective anti-inflammatory and pro-resolving therapies. The methodologies and data presented in this guide provide a solid foundation for future investigations into this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 4. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of FPR Agonist 43 in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Current therapeutic strategies, while effective for many, are not without limitations, necessitating the exploration of novel therapeutic targets. One such emerging target is the Formyl Peptide Receptor (FPR) family, particularly FPR2, which is implicated in the resolution of inflammation. FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule agonist for both FPR1 and FPR2, with its anti-inflammatory effects in RA models being primarily attributed to its action on FPR2.[1][2] This technical guide provides an in-depth overview of the function of this compound in preclinical models of rheumatoid arthritis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: In Vivo and In Vitro Efficacy of this compound

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various rheumatoid arthritis models.

Table 1: In Vivo Efficacy of this compound in the K/BxN Serum Transfer-Induced Arthritis Model

| Parameter | Treatment Group | Day of Measurement | Result | % Reduction vs. Vehicle | Reference |

| Clinical Arthritis Score | Vehicle | 8 | 8.5 ± 0.5 | - | [3] |

| Cpd43 (30 mg/kg, i.p.) | 8 | 5.0 ± 0.7 | 41.2% | [3] | |

| Paw Swelling (mm) | Vehicle | 8 | 3.8 ± 0.1 | - | [3] |

| Cpd43 (30 mg/kg, i.p.) | 8 | 3.3 ± 0.1 | 13.2% | [3] |

*p < 0.05 vs. Vehicle

Table 2: In Vitro Effects of this compound on Inflammatory Responses

| Cell Type | Stimulus | Parameter Measured | Cpd43 Concentration | % Inhibition | Reference |

| RAW 264.7 Macrophages | LPS | IL-6 Secretion | 1 µM | ~50% | [3] |

| LPS | NF-κB Luciferase Activity | 1 µM | ~40% | [3] | |

| LPS | NFATc1 Luciferase Activity | 1 µM | ~35% | [3] | |

| Human RA Fibroblast-Like Synoviocytes (FLS) | IL-1β | IL-6 Secretion | 1 µM | ~45% | [3] |

*Approximate values estimated from graphical data, p < 0.05

Experimental Protocols

K/BxN Serum Transfer-Induced Arthritis in Mice

This model induces an acute inflammatory arthritis that shares key features with human RA.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Induction: Administer 150 µL of pooled K/BxN mouse serum intraperitoneally (i.p.) on day 0 and day 2.

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., DMSO/saline) i.p. daily from day 0 to day 4.

-

Assessment:

-

Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling/erythema and joint rigidity). The total score is the sum of all four paws (maximum score of 16).

-

Paw Swelling: Measure the thickness of the ankle joint daily using a digital caliper.

-

-

Endpoint: On day 8, euthanize mice and collect joint tissue for histological analysis and RNA extraction for gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6).

In Vitro Osteoclastogenesis Assay with RAW 264.7 Cells

This assay assesses the effect of compounds on the differentiation of macrophages into bone-resorbing osteoclasts.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Differentiation: Seed cells at a density of 1x10^4 cells/well in a 96-well plate. Stimulate with 50 ng/mL of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to induce osteoclast differentiation.

-

Treatment: Concurrently treat cells with varying concentrations of this compound or vehicle.

-

Assessment (after 5-7 days):

-

TRAP Staining: Fix cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

-

Gene Expression Analysis: At earlier time points (e.g., 24-48 hours), lyse cells to extract RNA and perform qRT-PCR for key osteoclastogenic transcription factors such as NFATc1.

Cytokine Inhibition Assay in Macrophages and Synoviocytes

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines.

-

Cell Culture:

-

RAW 264.7 cells: Culture as described above.

-

Human RA FLS: Isolate from synovial tissue of RA patients and culture in DMEM/F12 medium with 10% FBS.

-

-

Stimulation:

-

RAW 264.7 cells: Pre-treat with this compound for 1 hour, then stimulate with 100 ng/mL of lipopolysaccharide (LPS).

-

Human RA FLS: Pre-treat with this compound for 1 hour, then stimulate with 10 ng/mL of Interleukin-1β (IL-1β).

-

-

Sample Collection: Collect cell culture supernatants after 24 hours.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

References

FPR Agonist 43: A Novel Therapeutic Avenue in Cardiovascular Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global burden of cardiovascular disease necessitates the exploration of novel therapeutic strategies. One such promising avenue lies in the modulation of the inflammatory response, a key pathological driver in conditions such as myocardial infarction and hypertension. Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors, have emerged as critical regulators of inflammation. This technical guide delves into the potential of FPR Agonist 43, a dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), in the context of cardiovascular disease research. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Concepts: Formyl Peptide Receptors and Their Role in Inflammation

FPRs are a group of seven-transmembrane G protein-coupled receptors that were initially identified for their role in recognizing N-formyl peptides derived from bacteria and damaged mitochondria, thereby initiating an immune response.[1][2] In humans, this family primarily includes FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[2] These receptors are predominantly expressed on immune cells like neutrophils and monocytes/macrophages.[1][3]

Activation of FPRs can trigger a dual-faceted inflammatory response. While some ligands acting on FPR1 can initiate pro-inflammatory cascades, FPR2 is often associated with pro-resolving and anti-inflammatory pathways.[3][4][5] This dual functionality makes FPRs, particularly FPR2, an attractive therapeutic target for diseases with a significant inflammatory component, including cardiovascular disorders.[3]

This compound: A Dual Modulator of the Inflammatory Response

This compound (also referred to as Compound 43) is a small molecule that acts as an agonist for both FPR1 and FPR2.[6] Its ability to engage both receptors suggests a potential to modulate both the initiation and resolution phases of inflammation, offering a unique therapeutic profile. Research has indicated its potential in various inflammatory conditions, and its role in cardiovascular disease is an active area of investigation.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

| Parameter | Value | Cell Type/Model | Reference |

| IC50 (cAMP assay) | 11.6 ± 1.9 nM | CHO cells over-expressing FPR2/ALX | [6] |

| IC50 (GTPγ binding assay) | 207 ± 51 nM | N/A | [6] |

Table 1: In Vitro Potency of this compound

| Study Focus | Animal Model | Treatment Regimen | Key Findings | Reference |

| Myocardial Infarction | Murine model | Not specified | Provides a high degree of protection in a model of heart failure.[5] | [5] |

| Myocardial Infarction | Rodent models | Long-term oral treatment | Improved left ventricle and infarct structure, and preserved cardiac function post-myocardial infarction.[8] | [8] |

| Arthritis (as a model of inflammation) | Wild-type mice | 6 or 30 mg·kg−1 i.p. for 4 days | Reduced clinical disease severity and attenuated synovial TNF-α.[7] | [7] |

Table 2: In Vivo Efficacy of this compound in Disease Models

Signaling Pathways and Mechanism of Action

Upon binding to FPR1 and FPR2, this compound initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its effects on inflammation and cellular function.

Caption: this compound Signaling Cascade.

The binding of this compound to FPRs, which are G-protein coupled receptors, triggers the dissociation of the Gα and Gβγ subunits.[4][9] This event activates several downstream signaling pathways, including:

-

Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization.[2][4]

-

Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is involved in cell survival and anti-inflammatory responses.[4]

-

Mitogen-activated protein kinase (MAPK): This includes the activation of ERK1/2, p38, and JNK, which regulate a variety of cellular processes including inflammation and apoptosis.[1]

In the context of cardiovascular disease, the activation of these pathways by this compound is thought to contribute to its protective effects by promoting the resolution of inflammation, reducing tissue damage, and improving cardiac function.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay

This assay is used to determine the ability of an agonist to inhibit adenylyl cyclase activity through a Gi-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for cAMP Accumulation Assay.

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human FPR2/ALX receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent the degradation of cAMP.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Stimulation: Cells are co-incubated with the test compound and a known adenylyl cyclase activator (e.g., forskolin) for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are plotted as a concentration-response curve, and the IC50 value is calculated, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP accumulation.

In Vivo Myocardial Infarction Model

This protocol outlines a common procedure to induce myocardial infarction in rodents to study the therapeutic effects of this compound.

Caption: Experimental Workflow for Myocardial Infarction Model.

Detailed Steps:

-

Animal Preparation: Adult male mice or rats are used. The animals are anesthetized, and their body temperature is maintained.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Successful ligation is confirmed by the observation of myocardial blanching.

-

Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered to minimize post-surgical pain.

-

Drug Administration: this compound or vehicle is administered to the animals according to the specific study protocol (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

-

Cardiac Function Assessment: Cardiac function is assessed at various time points post-MI using non-invasive techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histological Analysis: At the end of the study, animals are euthanized, and their hearts are harvested. The hearts are then processed for histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cardiovascular diseases, primarily through its modulation of inflammatory and pro-resolving pathways. Its dual agonism on FPR1 and FPR2 may offer a balanced approach to controlling the detrimental effects of inflammation while promoting tissue repair. The data presented in this guide highlights its potential, but further research is warranted. Future studies should focus on elucidating the precise downstream signaling events in specific cardiovascular cell types, optimizing dosing and delivery strategies, and ultimately, translating these preclinical findings into clinical applications for the treatment of heart failure, atherosclerosis, and other cardiovascular pathologies.

References

- 1. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preservation of Post-Infarction Cardiac Structure and Function via Long-Term Oral Formyl Peptide Receptor Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Compound SC-43: A SHP-1 Agonist and STAT3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Compound SC-43 is an orally active, small-molecule agonist of the Src homology region 2 domain-containing phosphatase-1 (SHP-1), a critical negative regulator of cellular signaling pathways implicated in cancer and fibrosis.[1][2] Derived from the multi-kinase inhibitor sorafenib, SC-43 has been identified as a potent inhibitor of STAT3 phosphorylation, a key downstream target of SHP-1.[1][2] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in various cancer cell lines, as well as anti-fibrotic activity in animal models.[1][3] This document provides a comprehensive overview of the initial discovery and characterization of SC-43, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

SC-43 functions as an allosteric activator of SHP-1 phosphatase.[1] It directly binds to the N-terminal SH2 domain of SHP-1, which is believed to relieve the autoinhibition of the phosphatase's catalytic domain.[1][2] This enhanced SHP-1 activity leads to the dephosphorylation of key signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4]

The constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with tumor cell proliferation, survival, and inflammation.[1][4] By activating SHP-1, SC-43 effectively inhibits both constitutive and IL-6-induced STAT3 phosphorylation.[4] This blockade of the STAT3 pathway results in the downregulation of downstream targets like cyclin B1 and Cdc2, leading to cell cycle arrest and apoptosis.[1]

Data Presentation

In Vitro Activity

SC-43 has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The tables below summarize the available quantitative data.

| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Time (hours) | Reference |

| HuCCT-1 | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |

| KKU-100 | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |

| CGCCA | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |

| HCT-116 | Colorectal Cancer | Cell Viability | IC50 | Not specified | Not specified | [4] |

| HT-29 | Colorectal Cancer | Cell Viability | IC50 | Not specified | Not specified | [4] |

| HSC (Rat, Human, Mouse) | Hepatic Stellate Cells | Proliferation Assay | Inhibition | Significant inhibition | Not specified | [3] |

| Cell Line | Cancer Type | Effect | Biomarker(s) | Concentration | Time (hours) | Reference |

| HuCCT-1 | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |

| KKU-100 | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |

| CGCCA | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |

| HuCCT-1 | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |

| KKU-100 | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |

| CGCCA | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |

| HCT-116 | Colorectal Cancer | STAT3 Inhibition | Decreased p-STAT3 | Not specified | Not specified | [4] |

| HT-29 | Colorectal Cancer | STAT3 Inhibition | Decreased p-STAT3 | Not specified | Not specified | [4] |

In Vivo Data

SC-43 has shown significant anti-tumor and anti-fibrotic efficacy in mouse models.

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Pharmacokinetics | ||||

| Cmax | Not specified | Not specified | Not specified | |

| Tmax | Not specified | Not specified | Not specified | |

| Half-life (t1/2) | Not specified | Not specified | Not specified | |

| Bioavailability | Orally Active | Mice | Oral Gavage | [1][2] |

| Efficacy | ||||

| Tumor Growth Inhibition | Significant | Male NCr athymic nude mice (Xenograft) | 10-30 mg/kg, daily, oral gavage for 23 days | [2] |

| Reduction in Liver Fibrosis | Significant | CCl4-induced and Bile Duct Ligation mouse models | 10 mg/kg, daily | [5] |

| Improved Survival | Significant | CCl4-induced fibrosis mouse model | 10 mg/kg, daily | [5] |

Experimental Protocols

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the semi-quantitative measurement of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells treated with SC-43.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HuCCT-1, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of SC-43 (e.g., 0-10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-